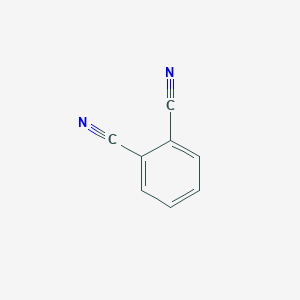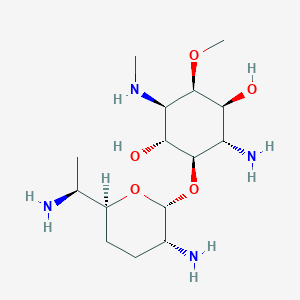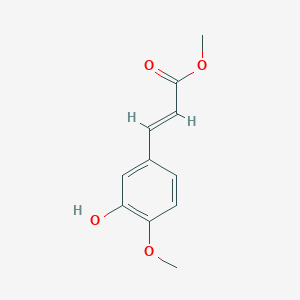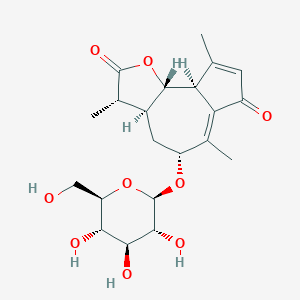
1,3-Dimethylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylpyrazole-4-carboxamide, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. DMPA is a pyrazole derivative that has a wide range of biological activities, making it a promising candidate for drug development and other applications.
Mechanism of Action
The mechanism of action of 1,3-Dimethylpyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are involved in inflammation and pain. 1,3-Dimethylpyrazole-4-carboxamide may also act by blocking the activity of certain enzymes and receptors involved in various biological processes.
Biochemical and Physiological Effects
Studies have shown that 1,3-Dimethylpyrazole-4-carboxamide has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to improve glucose metabolism in diabetic rats. 1,3-Dimethylpyrazole-4-carboxamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
1,3-Dimethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under a wide range of conditions, making it a useful tool for studying various biological processes.
However, there are also some limitations to the use of 1,3-Dimethylpyrazole-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 1,3-Dimethylpyrazole-4-carboxamide may have off-target effects that could complicate experimental outcomes.
Future Directions
There are several future directions for research on 1,3-Dimethylpyrazole-4-carboxamide. One area of interest is the development of new drugs based on its chemical structure. 1,3-Dimethylpyrazole-4-carboxamide has shown promise as a potential treatment for various diseases, and further research may lead to the development of new therapies.
Another area of interest is the development of new materials and polymers based on 1,3-Dimethylpyrazole-4-carboxamide. Its unique chemical properties make it a useful building block for the synthesis of new materials with specific properties.
Finally, further research is needed to fully understand the mechanism of action of 1,3-Dimethylpyrazole-4-carboxamide and its potential off-target effects. This will be important for the development of new drugs and the interpretation of experimental results.
Synthesis Methods
The synthesis of 1,3-Dimethylpyrazole-4-carboxamide involves the reaction of 3,5-dimethylpyrazole with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with ammonia to yield 1,3-Dimethylpyrazole-4-carboxamide. The overall synthesis process is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
1,3-Dimethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, 1,3-Dimethylpyrazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for cancer, diabetes, and other diseases.
In agriculture, 1,3-Dimethylpyrazole-4-carboxamide has been used as a plant growth regulator to increase crop yield and improve plant resistance to environmental stress. It has also been investigated as a potential pesticide and herbicide.
In material science, 1,3-Dimethylpyrazole-4-carboxamide has been used as a building block for the synthesis of various polymers and materials. Its unique chemical structure allows it to form strong bonds with other molecules, making it a useful tool for the development of new materials with specific properties.
properties
CAS RN |
124845-21-2 |
|---|---|
Product Name |
1,3-Dimethylpyrazole-4-carboxamide |
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-4-5(6(7)10)3-9(2)8-4/h3H,1-2H3,(H2,7,10) |
InChI Key |
WIRJLEWTAGZYMM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1C(=O)N)C |
Canonical SMILES |
CC1=NN(C=C1C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)
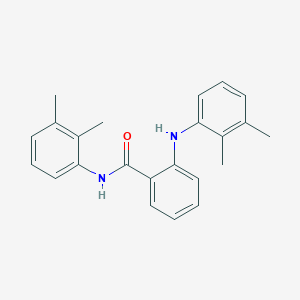
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)
